H3K27(Me) (15-34) refers to a specific histone peptide that includes the tri-methylation of the lysine residue at position 27 of histone H3. This modification is a crucial epigenetic marker associated with transcriptional repression and is predominantly regulated by the Polycomb Repressive Complex 2 (PRC2). The peptide sequence typically spans amino acids 15 to 34 of histone H3, encompassing the critical modifications that influence chromatin structure and gene expression.
The compound is primarily derived from recombinant histone proteins, synthesized in laboratories for research purposes. It is utilized in various biochemical assays to study the role of histone modifications in gene regulation and cellular processes.
H3K27(Me) (15-34) is classified as a histone peptide and falls under the category of epigenetic regulators. It is specifically involved in chromatin remodeling and gene expression modulation through its interaction with various protein complexes that recognize methylated lysines.
The synthesis of H3K27(Me) (15-34) typically involves solid-phase peptide synthesis (SPPS), a widely used method for generating peptides with precise sequences. This technique allows for the incorporation of specific post-translational modifications, such as methylation, at desired positions.
The molecular structure of H3K27(Me) (15-34) consists of a backbone typical of histone peptides, with specific side chains modified at lysine 27. The tri-methylation at this site alters the charge and hydrophobicity of the peptide, influencing its interaction with other proteins.
The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate how the methylation affects its conformation and binding properties.
H3K27(Me) (15-34) participates in various biochemical reactions, primarily involving its interaction with reader proteins that recognize methylated lysines. These interactions can lead to downstream effects on gene expression and chromatin structure.
The mechanism of action for H3K27(Me) (15-34) involves its role as a signal for transcriptional repression. When tri-methylated, it recruits repressive complexes like PRC2, which further propagate silencing signals across chromatin.
Research indicates that regions enriched with H3K27me3 are often associated with silenced genes and can influence cellular differentiation processes. The interplay between methylation and demethylation processes is crucial for maintaining cellular identity and responding to developmental cues.
H3K27(Me) (15-34) has significant applications in various fields of research:
H3K27me—particularly the trimethylated form (H3K27me3)—serves as a scaffold for the assembly of repressive chromatin structures. PRC2 catalyzes mono- through tri-methylation of H3K27 via its EZH2 subunit, which contains a catalytic SET domain [1] [3]. This mark operates through multiple interconnected mechanisms:
Facultative Heterochromatin Formation: H3K27me3 defines facultative heterochromatin domains that silence developmental regulator genes in a cell-type-specific manner. Unlike constitutive heterochromatin marked by H3K9 methylation, facultative heterochromatin exhibits plasticity during differentiation [1] [5].
Chromatin Compaction: H3K27me3 recruits canonical PRC1 through chromodomain-containing subunits (CBX proteins), leading to histone H2A ubiquitination (H2AK119ub) and chromatin compaction. This compaction physically restricts transcription factor access to gene promoters [1] [7].
Antagonistic Relationships with Active Marks: H3K27me3 exhibits mutual exclusion with transcription-associated histone modifications. H3K36 methylation (H3K36me2/3), deposited during transcriptional elongation, directly inhibits PRC2 activity. This creates a binary switch where genes reside in either active or repressed states [1] [5] [9]. Loss of H3K36 methyltransferases (e.g., Nsd1/2, Setd2) in mouse mesenchymal progenitor cells causes aberrant H3K27me3 deposition at normally active intergenic regions [1].
Nuclear Compartmentalization: H3K27me3-marked regions coalesce into Polycomb bodies within the nucleus, facilitating long-range chromatin interactions that reinforce silencing. These structures segregate target genes from active transcriptional hubs [7].
Table 1: Key Chromatin Features Associated with H3K27 Methylation States
Modification State | Chromatin Association | Functional Consequence | Antagonistic Marks |
---|---|---|---|
H3K27me1 | Gene bodies and enhancers | Transcriptional activation/poising | H3K27me3 |
H3K27me2 | Broad intergenic regions | Facultative heterochromatin maintenance | H3K4me3, H3K36me3 |
H3K27me3 | Promoters of silenced genes | Stable gene repression | H3K36me2/3, H3K4me3 |
H3K27ac | Active enhancers | Transcriptional activation | H3K27me3 |
The "reader" proteins that recognize H3K27me3 exemplify its functional versatility. Polycomb chromodomains bind H3K27me3 to recruit PRC1, while the AF10 PZP domain specifically recognizes unmodified H3K27, linking this state to H3K79 methylation by DOT1L—a critical axis in leukemia pathogenesis [8]. This precise recognition mechanism underscores why the H3K27(Me)(15-34) peptide serves as an indispensable tool for biochemical studies of reader-domain interactions.
Table 2: Protein Domains Interacting with H3K27 States
H3K27 State | Reader Domain | Protein Complex | Functional Outcome |
---|---|---|---|
H3K27me3 | Chromodomain (CBX proteins) | PRC1 | Chromatin compaction, H2AK119ub |
Unmodified | PZP domain (AF10) | DOT1L complex | H3K79 methylation, transcriptional activation |
H3K27ac | Bromodomain (e.g., CBP/p300) | Transcriptional coactivators | Enhancer activation, gene transcription |
The understanding of H3K27 methylation has evolved through distinct phases, driven by technological advances and model system studies:
Discovery Era (1990s–Early 2000s): Initial genetic studies in Drosophila identified Polycomb group (PcG) proteins as regulators of homeotic gene silencing. Biochemical purification revealed PRC2 as the H3K27 methyltransferase complex, with E(Z) (EZH1/2 homolog) containing the catalytic SET domain [1] [5]. The discovery that H3K27me serves as a repressive mark even in organisms lacking PRC1 (e.g., fungi, plants) suggested alternative repression mechanisms [1] [10].
Mechanistic Expansion (Mid-2000s–2010s): Key milestones included:
Table 3: Key Milestones in H3K27 Methylation Research
Time Period | Key Discovery | Experimental System | Citation |
---|---|---|---|
1990s | Identification of Polycomb group genes | Drosophila | [1] |
2002 | PRC2 identified as H3K27 methyltransferase | Mouse ESCs | [5] |
2006 | Bivalent domains in pluripotent cells | Human/mouse ESCs | [5] |
2007 | Discovery of H3K27 demethylases (UTX/JMJD3) | Human cell lines | [4] |
2012 | H3K27me3 dynamics in early mammalian embryos | Bovine/pig zygotes | [4] |
2013 | H3K27M oncohistone mechanism | Pediatric glioma | [1] |
2022 | H3K27me3 in transcriptional robustness and gene dispensability | Fusarium fungi | [2] |
2023 | Evolutionary diversification of HMTs in barley | Plant kingdom | [10] |
The H3K27(Me)(15-34) peptide (APRKQLATKAARKSAPATGG with methylated K27) serves as a minimal functional unit for dissecting H3K27me-dependent interactions [6]. Its biochemical properties and applications include:
Structural Determinants: The peptide spans the conserved ARKS motif (amino acids 27–30), which forms the core recognition sequence for PRC2 and reader proteins. Methylation at K27 alters the charge and steric bulk of this motif, enabling selective binding [6] [9].
Enzymatic Studies: This peptide acts as a defined substrate for:
Screening inhibitors targeting H3K27 methylation machinery (e.g., EZH2 inhibitors) [3] [6].
Reader Domain Interactions: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies using immobilized H3K27(Me)(15-34) quantify binding affinities (K~d~) for:
Table 4: Biochemical Applications of H3K27(Me)(15-34) Peptide
Application | Method | Key Readout | Biological Insight |
---|---|---|---|
Methyltransferase assay | Radiolabeled SAM incorporation | PRC2 activity kinetics | Role of EED/SUZ12 in allosteric activation |
Demethylase assay | Fluorescent antibody detection | JMJD3 catalytic efficiency | Oxygenase dependence on Fe(II)/α-ketoglutarate |
Reader binding | SPR/ITC | Binding affinity (K~d~) | Specificity of chromodomains for H3K27me3 vs. H3K9me3 |
Drug screening | Competitive inhibition | IC~50~ values for EZH2 inhibitors | Selectivity of GSK126 vs. EPZ-6438 |
The peptide's solubility in aqueous buffers (up to 1 mg/mL) and stability at -20°C facilitate reproducible experiments [6]. Its utility extends to plant epigenetics, where barley (Hordeum vulgare) studies employ orthologous peptides to investigate vernalization—a process where cold exposure alters H3K27me3 levels at flowering gene VRN1 [10]. As research advances into single-molecule epigenetics, H3K27(Me)(15-34) provides a reductionist platform for characterizing writers, readers, and erasers of this pivotal histone mark.
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